REACTION_SMILES
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[CH3:17][CH2:18][N:19]([CH2:20][CH3:21])[CH2:22][CH3:23].[CH3:24][C:25]#[N:26].[Cl:1][c:2]1[cH:3][cH:4][c:5]([CH2:8][NH:9][CH2:10][CH2:11][OH:12])[cH:6][n:7]1.[I:13][CH2:14][CH2:15][CH3:16]>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([CH2:8][N:9]([CH2:10][CH2:11][OH:12])[CH2:14][CH2:15][CH3:16])[cH:6][n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCNCc1ccc(Cl)nc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCI
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Name
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Type
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product
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Smiles
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CCCN(CCO)Cc1ccc(Cl)nc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |